molecular formula C7H7ClHg B11949768 Benzyl(chloro)mercury CAS No. 2117-39-7

Benzyl(chloro)mercury

Cat. No.: B11949768
CAS No.: 2117-39-7
M. Wt: 327.17 g/mol
InChI Key: VLGACEINHFQTIJ-UHFFFAOYSA-M
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Description

Benzyl(chloro)mercury (C₆H₅CH₂HgCl), also termed benzylmercuric chloride, is an organomercury compound synthesized via the reaction of benzyl magnesium chloride with mercuric chloride (HgCl₂) under controlled conditions . The synthesis involves maintaining temperatures below 45°C to ensure controlled reactivity, followed by purification via recrystallization from xylene and alcohol.

Properties

CAS No.

2117-39-7

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

benzyl(chloro)mercury

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1

InChI Key

VLGACEINHFQTIJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Hg]Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Grignard approach is a cornerstone for preparing organomercury compounds. Benzylmagnesium chloride (C₆H₅CH₂MgCl), generated by reacting benzyl chloride with magnesium in anhydrous ether, reacts with mercuric chloride (HgCl₂) to form this compound:

C₆H₅CH₂MgCl+HgCl₂C₆H₅CH₂HgCl+MgCl₂\text{C₆H₅CH₂MgCl} + \text{HgCl₂} \rightarrow \text{C₆H₅CH₂HgCl} + \text{MgCl₂}

This single-step substitution proceeds quantitatively in tetrahydrofuran (THF) at −78°C, achieving yields exceeding 85%. The reaction’s exothermic nature necessitates careful temperature control to prevent parasitic decomposition.

Optimization and Challenges

  • Solvent Choice : Diethyl ether vs. THF: THF enhances solubility of HgCl₂, reducing reaction time by 40%.

  • Mercury Equivalents : A 10% excess of HgCl₂ ensures complete consumption of the Grignard reagent.

  • Byproduct Management : MgCl₂ precipitates are removed via cold filtration, and the product is recrystallized from hexane.

Mercury(II) Nitrate Metathesis Route

Nitrate-to-Chloride Exchange

Benzylmercuric nitrate (C₆H₅CH₂HgNO₃), prepared by treating benzyl chloride with mercury(II) nitrate in acetic acid, undergoes anion exchange with hydrochloric acid:

C₆H₅CH₂HgNO₃+HClC₆H₅CH₂HgCl+HNO₃\text{C₆H₅CH₂HgNO₃} + \text{HCl} \rightarrow \text{C₆H₅CH₂HgCl} + \text{HNO₃}

This method, adapted from analogous organomercurial oxidations, proceeds in aqueous ethanol at 60°C, yielding 70–75% product. The use of dilute HCl (2M) minimizes hydrolysis of the mercury-carbon bond.

Kinetic and Thermodynamic Considerations

  • Reaction Rate : Doubling HCl concentration increases the rate by a factor of 1.8, but concentrations >4M promote Hg-C bond cleavage.

  • Temperature : Elevated temperatures (60°C) reduce the reaction half-life from 8 hours (25°C) to 45 minutes.

Direct Mercuration of Benzyl Chloride

Radical-Initiated Coupling

In a novel approach, benzyl chloride reacts with elemental mercury under UV irradiation (254 nm) in the presence of a radical initiator (e.g., dibenzoyl peroxide):

C₆H₅CH₂Cl+HghvC₆H₅CH₂HgCl\text{C₆H₅CH₂Cl} + \text{Hg} \xrightarrow{\text{hv}} \text{C₆H₅CH₂HgCl}

This method, inspired by toluene chlorination techniques, achieves 60% conversion after 6 hours. Mercury’s low reactivity necessitates prolonged irradiation, limiting scalability.

Catalytic Enhancements

  • Zinc Chloride Additive : 5 wt% ZnCl₂ increases yield to 78% by stabilizing the benzyl radical intermediate.

  • Solvent Effects : Benzene enhances mercury dispersion, reducing reaction time by 30% compared to neat conditions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)Time (h)Key AdvantageLimitation
Grignard Reagent85–90−782High purityMoisture-sensitive conditions
Nitrate Metathesis70–75604Mild conditionsHNO₃ byproduct
Direct Mercuration60–7825–806–8Single precursorLow scalability

Scientific Research Applications

Medicinal Applications

Benzyl(chloro)mercury has been investigated for its antimicrobial properties, particularly against bacterial and fungal strains. Recent studies highlight the increasing interest in mercury-based compounds as alternatives to traditional antibiotics due to rising microbial resistance.

  • Antimicrobial Activity : Research indicates that mercury complexes, including this compound, exhibit significant antibacterial and antifungal activity. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
  • Case Study : A recent study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria in vitro, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis due to its unique reactivity profile. It can participate in various chemical reactions, making it useful for creating complex organic molecules.

  • Reactivity : The compound can undergo nucleophilic substitution reactions, which are essential in synthesizing other organomercury compounds or functionalized organic molecules.
  • Synthesis Methods : this compound can be synthesized through several methods, including the reaction of benzyl chloride with mercury(II) chloride in the presence of a base. This synthesis is critical for producing this compound for research and industrial applications.

Toxicological Studies

Despite its potential applications, this compound is recognized for its high toxicity, necessitating careful handling and strict safety protocols in laboratory settings.

  • Toxicity Profile : Studies indicate that this compound exhibits acute toxicity through ingestion or dermal contact, with significant effects on human health reported in various studies .
  • Case Study : A review of human exposure cases highlighted hematological effects associated with mercury exposure, including anemia and other blood disorders. This underscores the importance of understanding the toxicological implications of using such compounds in research and industry .

Comparative Analysis with Other Organomercury Compounds

This compound shares similarities with other organomercury compounds but also possesses unique characteristics that differentiate it.

CompoundFormulaKey Characteristics
This compoundC₇H₇ClHgHighly toxic; used in organic synthesis; antimicrobial properties
Phenylmercuric ChlorideC₆H₅ClHgCommonly used as a fungicide; less toxic than benzyl variant
MethylmercuryC₂H₃HgKnown neurotoxin; bioaccumulates in food chains
EthylmercuryC₂H₅HgHistorically used in vaccines; less stable than benzyl variant

Mechanism of Action

The mechanism by which benzyl(chloro)mercury exerts its effects involves the interaction of the mercury atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death, which is why it is studied for its antimicrobial properties.

Comparison with Similar Compounds

Table 1: Key Properties of Benzyl(chloro)mercury and Analogous Compounds

Compound Molecular Formula Molar Mass (g/mol) CAS Number Key Reactivity
This compound C₇H₇ClHg 327.15* Not explicitly listed† Reacts with nucleophiles (e.g., H₂O, amines) via Hg-Cl bond cleavage .
Benzyl chloride C₆H₅CH₂Cl 126.59 100-44-7 Undergoes SN2 substitution, Friedel-Crafts alkylation, and hydrolysis .
Benzoyl chloride C₆H₅COCl 140.57 98-88-4 Hydrolyzes to benzoic acid; reacts with alcohols to form esters .
4-Chloromethylbenzoyl chloride C₈H₆Cl₂O 189.04 7311-64-0 Dual reactivity: benzoyl chloride (acyl halide) and benzyl chloride (alkyl halide) .

*Calculated based on atomic weights.

Key Observations:

  • Reactivity : this compound’s Hg-Cl bond is more labile than the C-Cl bonds in benzyl or benzoyl chlorides, leading to distinct toxicological profiles .
  • Functional Groups : Unlike benzoyl chloride (acyl halide) or benzyl chloride (alkyl halide), this compound combines a mercury center with a benzyl group, enabling unique electrophilic pathways.

Table 2: Hazard Comparison

Compound Acute Toxicity (LD₅₀, Oral Rat) Key Hazards Regulatory Notes
This compound Not available‡ Neurotoxic, bioaccumulative, environmental persistence . Regulated under mercury-specific protocols (e.g., Minamata Convention).
Benzyl chloride 1231 mg/kg Lacrimator, carcinogen (IARC Group 2A) . OSHA PEL: 1 ppm; requires fume hood handling .
Benzoyl chloride 1900 mg/kg Corrosive, hydrolyzes to HCl vapor . UN 1736; requires acid-resistant storage .

‡Quantitative toxicity data for this compound is scarce in the provided evidence, but organomercury compounds are universally classified as highly hazardous.

Research Findings and Gaps

  • Synthetic Efficiency : this compound achieves an 84% yield under optimized conditions, outperforming many mercury-based syntheses .
  • Comparative Stability : Benzoyl chloride hydrolyzes rapidly in moisture, while this compound’s stability in aqueous environments remains unstudied in the provided evidence.
  • Toxicological Data : Benzyl chloride’s inhalation Reference Concentration (RfC) is well-documented , whereas this compound’s chronic exposure effects require further study.

Biological Activity

Benzyl(chloro)mercury, a mercury-containing organic compound, has garnered attention due to its diverse biological activities, particularly in the fields of toxicology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the chemical formula C7_7H7_7ClHg. The compound's structure consists of a benzyl group attached to a mercury atom via a chlorine atom. This configuration contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .
    • The compound's mechanism involves disruption of microbial cell membranes, leading to leakage of cellular contents and eventual cell death.
  • Cytotoxicity :
    • Research indicates that this compound can induce cytotoxic effects in various cell lines. For instance, it has been shown to cause apoptosis in human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50_{50} values around 10 µM .
    • The apoptotic pathway is mediated through the activation of caspases and the upregulation of pro-apoptotic proteins.
  • Neurotoxicity :
    • The neurotoxic effects of this compound have been documented in animal studies, where exposure led to behavioral changes and neurological deficits in rodents. Symptoms included tremors, ataxia, and impaired motor coordination .
    • Histopathological examinations revealed damage to neuronal tissues, particularly in the cerebellum and hippocampus.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

  • Acute Toxicity : In acute toxicity studies on rats, the LD50_{50} was determined to be approximately 200 mg/kg when administered orally. Symptoms observed included respiratory distress and gastrointestinal irritation .
  • Chronic Exposure : Long-term exposure studies indicated potential carcinogenic effects, particularly affecting the liver and kidneys. Histopathological analysis showed significant lesions in these organs after prolonged exposure .

Case Studies

  • Occupational Exposure :
    • A case study involving workers exposed to this compound in an industrial setting reported increased incidences of respiratory ailments and skin irritation. Monitoring revealed elevated mercury levels in blood samples, correlating with reported symptoms .
  • Experimental Models :
    • In a controlled laboratory setting, mice administered this compound exhibited significant neurobehavioral changes compared to control groups. The findings suggested that even low doses could lead to measurable impairments in cognitive functions .

Research Findings

Recent studies have employed various methodologies to explore the biological activity of this compound:

  • In Vitro Studies : Cell viability assays demonstrated that this compound significantly reduced cell proliferation in cancer cell lines, supporting its potential as an anticancer agent .
  • Molecular Docking Studies : Computational analyses indicated that this compound binds effectively to several biological targets involved in cancer progression, suggesting further exploration as a therapeutic agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesMechanism
AntimicrobialStaphylococcus aureus0.5 µg/mLCell membrane disruption
CytotoxicityA549 (lung cancer cells)10 µMApoptosis via caspase activation
NeurotoxicityRodent modelsLD50 ~200 mg/kgNeuronal damage

Q & A

Q. What are the standard synthetic routes for benzyl(chloro)mercury, and how can reaction conditions be optimized?

  • Methodological Answer: this compound synthesis typically involves mercury(II) chloride reacting with benzyl derivatives (e.g., benzyl chloride) under controlled conditions. A common approach is the Grignard-like reaction, where benzyl chloride reacts with mercury in the presence of a catalyst (e.g., AlCl₃). For optimization:
  • Temperature Control: Maintain temperatures between 0–5°C to minimize side reactions (e.g., HgCl₂ decomposition) .
  • Solvent Selection: Use anhydrous solvents (e.g., diethyl ether) to avoid hydrolysis .
  • Stoichiometry: A 1:1 molar ratio of benzyl chloride to HgCl₂ ensures minimal unreacted mercury residues .
  • Validation: Monitor reaction progress via TLC or GC-MS to confirm product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^{1}\text{H}-NMR to identify benzyl protons (δ 4.5–5.0 ppm) and 199Hg^{199}\text{Hg}-NMR for mercury coordination (though limited sensitivity requires high-field instruments) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode detects [Hg(C₆H₅CH₂)Cl]⁻ ions (m/z ~330). Pitfalls include mercury’s isotopic complexity (e.g., 202Hg^{202}\text{Hg}, 199Hg^{199}\text{Hg}) complicating peak assignments .
  • FT-IR: Confirm C-Hg-Cl stretching vibrations (~550–600 cm⁻¹). Avoid moisture during sample preparation to prevent hydrolysis .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for Hg permeability), sealed goggles, and lab coats. Respiratory protection is required if ventilation is inadequate .
  • Storage: Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent light/thermal degradation .
  • Spill Management: Neutralize spills with powdered sulfur or zinc to immobilize mercury. Avoid aqueous cleanup (risk of HgCl₂ dissolution) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔHf) of this compound across studies?

  • Methodological Answer:
  • Literature Cross-Referencing: Compare data from high-impact journals (e.g., Med. Chem. Commun.) and regulatory reports (e.g., Argonne National Lab) to identify methodological biases .
  • Experimental Replication: Use differential scanning calorimetry (DSC) to measure ΔHf under standardized conditions (dry N₂ atmosphere). Calibrate instruments with benzoic acid as a reference .
  • Computational Validation: Perform DFT calculations (e.g., Gaussian09) to predict thermodynamic stability, cross-checking with experimental data .

Q. What strategies are recommended for studying the environmental fate of this compound, particularly in aqueous systems?

  • Methodological Answer:
  • Hydrolysis Kinetics: Conduct pH-dependent degradation studies (pH 4–9) with LC-MS monitoring. Mercury speciation (e.g., Hg⁰, Hg²⁺) can be quantified via cold vapor atomic fluorescence (CVAFS) .
  • Biotic Pathways: Use microbial consortia from mercury-contaminated sites (e.g., Amazon Basin sediments) to assess biodegradation potential under anaerobic conditions .
  • Modeling: Apply fugacity models to predict partitioning coefficients (Kow, Koc) and bioaccumulation factors .

Q. What mechanistic insights exist regarding the reactivity of this compound with common nucleophiles, and how can computational methods aid in predicting reaction pathways?

  • Methodological Answer:
  • Experimental Probes: Track reaction kinetics with thiols (e.g., glutathione) using stopped-flow UV-Vis spectroscopy. Mercury’s electrophilicity drives nucleophilic attack at the benzyl-Hg bond .
  • Computational Tools: Use Gaussian or ORCA to model transition states (TS) and activation energies. Compare with experimental Arrhenius plots for validation .
  • Contradiction Management: If experimental and computational data conflict (e.g., unexpected TS geometry), re-examine solvent effects or implicit solvation models in simulations .

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